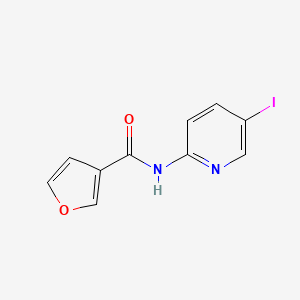![molecular formula C14H18N4O B7589181 [3-(aminomethyl)piperidin-1-yl]-(3H-benzimidazol-5-yl)methanone](/img/structure/B7589181.png)
[3-(aminomethyl)piperidin-1-yl]-(3H-benzimidazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(aminomethyl)piperidin-1-yl]-(3H-benzimidazol-5-yl)methanone is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is of particular interest due to its unique properties, which make it an ideal candidate for a variety of applications. In
科学的研究の応用
The unique properties of [3-(aminomethyl)piperidin-1-yl]-(3H-benzimidazol-5-yl)methanone make it an ideal candidate for a variety of scientific research applications. One area where this compound has been extensively studied is in the field of neuroscience, where it has been shown to have potential as a treatment for a variety of neurological disorders. Other potential applications of this compound include its use as a tool in drug discovery and as a probe for studying the structure and function of biological molecules.
作用機序
The mechanism of action of [3-(aminomethyl)piperidin-1-yl]-(3H-benzimidazol-5-yl)methanone is not yet fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, including dopamine and serotonin. This modulation may help to restore normal neurotransmitter function in individuals with neurological disorders, leading to improvements in symptoms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [3-(aminomethyl)piperidin-1-yl]-(3H-benzimidazol-5-yl)methanone have been extensively studied in animal models. These studies have shown that this compound can have a variety of effects on the brain and other organs, including changes in neurotransmitter levels, alterations in gene expression, and changes in cellular signaling pathways. These effects may be responsible for the therapeutic potential of this compound in a variety of different conditions.
実験室実験の利点と制限
One of the main advantages of [3-(aminomethyl)piperidin-1-yl]-(3H-benzimidazol-5-yl)methanone for lab experiments is its high potency and specificity. This compound is able to selectively target certain receptors in the brain, making it an ideal tool for studying the function of these receptors. However, one limitation of this compound is its relatively short half-life, which may make it difficult to use in certain types of experiments.
将来の方向性
There are a number of different future directions for research on [3-(aminomethyl)piperidin-1-yl]-(3H-benzimidazol-5-yl)methanone. One area of interest is in the development of new analogs of this compound with improved pharmacological properties. Another area of focus is on the use of this compound in combination with other drugs for the treatment of neurological disorders. Finally, there is ongoing research into the mechanism of action of this compound, which may lead to a better understanding of its therapeutic potential.
合成法
The synthesis of [3-(aminomethyl)piperidin-1-yl]-(3H-benzimidazol-5-yl)methanone involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of the piperidine derivative, which is then reacted with the benzimidazole derivative to form the final product. The synthesis of this compound has been well-documented in the scientific literature, and a number of different methods have been developed for its preparation.
特性
IUPAC Name |
[3-(aminomethyl)piperidin-1-yl]-(3H-benzimidazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c15-7-10-2-1-5-18(8-10)14(19)11-3-4-12-13(6-11)17-9-16-12/h3-4,6,9-10H,1-2,5,7-8,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGOJVMXPQDRMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)N=CN3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(aminomethyl)piperidin-1-yl]-(3H-benzimidazol-5-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide](/img/structure/B7589100.png)
![3-[1-[[5-(2-Methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]propanoic acid](/img/structure/B7589120.png)
![N-[(1-hydroxycyclohexyl)methyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7589126.png)
![4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589133.png)

![4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589142.png)
![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine](/img/structure/B7589144.png)


![N-[(3-fluorophenyl)methyl]oxepan-4-amine](/img/structure/B7589171.png)
![6-bromo-4-N-[(1-methylpiperidin-4-yl)methyl]quinoline-3,4-diamine](/img/structure/B7589179.png)
![4-[[(4,4-Dimethylcyclohexyl)-methylamino]methyl]benzoic acid](/img/structure/B7589192.png)
![N-[(1-hydroxy-4-methylcyclohexyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B7589193.png)
![N-[(1-hydroxy-4-methylcyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7589198.png)